![molecular formula C40H56O B167505 beta-Carotene 5,6-epoxide CAS No. 1923-89-3](/img/structure/B167505.png)
beta-Carotene 5,6-epoxide
Overview
Description
Beta-Carotene 5,6-epoxide is a type of carotenoid that has an epoxy structure . It is a member of the carotenoid family and is a precursor of vitamin A . It can give rise to a wide variety of carotenoid end-groups with the plausible biosynthetic transformations of the 5,6-epoxy-ß-ring .
Synthesis Analysis
The 5,6-epoxy structure can give rise to a wide variety of carotenoid end-groups with the plausible biosynthetic transformations of the 5,6-epoxy-ß-ring . The biosynthesis of carotenoids occurs partially in the chloroplasts and further specific steps are completed within the cytoplasm in the presence of phytoene synthase enzyme .Molecular Structure Analysis
This compound has a molecular formula of C40H56O and a molecular weight of 552.87 . It contains long chains of carbon atoms having conjugation .Chemical Reactions Analysis
This compound is formed from oxygen-centered radical, generated during reaction with 1 O2, which then abstracts a hydrogen atom from the surrounding lipid medium followed by intramolecular hemolytic substitution reaction to give the final product .Physical And Chemical Properties Analysis
This compound is a powder form with a purity of ≥85.0% (HPLC). It has UV absorption λ in hexane (with 2% dichloromethane) .Scientific Research Applications
Antioxidant Properties and Radical Trapping
Beta-Carotene 5,6-epoxide has been studied for its potential antioxidant actions in biological systems. Research indicates that it may act as a peroxyl radical trap, contributing to its antioxidant properties. A study by Kennedy and Liebler (1991) demonstrates that this compound, along with other oxidation products, is formed during the oxidation of beta-carotene by peroxyl radicals, suggesting a role in inhibiting radical propagation (Kennedy & Liebler, 1991).
Presence in Photosynthetic Tissues
This compound has been detected in photosynthetic tissues of higher plants, particularly in response to high light intensities or inhibitors like monuron or paraquat. Young, Barry, and Britton (1989) found it in isolated chloroplasts and subchloroplast particles, suggesting its formation is related to photooxidative events in the photosynthetic apparatus (Young, Barry, & Britton, 1989).
Role in Cell Differentiation
In vitro studies, such as the one conducted by Duitsman et al. (1999), have explored the effects of this compound on cell differentiation. Their research showed that this compound induced differentiation in a leukemia cell line, indicating its potential in cellular biology and therapy research (Duitsman, Barua, Becker, & Olson, 1999).
Impact on Human Absorption
Studies have also investigated the human absorption of beta-carotene epoxides. Barua and Olson (2001) found that this compound was absorbed well by humans, contrasting with other xanthophyll epoxides, highlighting its unique bioavailability and metabolic significance (Barua & Olson, 2001).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2,2,6-trimethyl-1-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-7-oxabicyclo[4.1.0]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H56O/c1-31(19-13-21-33(3)24-25-36-35(5)23-15-27-37(36,6)7)17-11-12-18-32(2)20-14-22-34(4)26-30-40-38(8,9)28-16-29-39(40,10)41-40/h11-14,17-22,24-26,30H,15-16,23,27-29H2,1-10H3/b12-11+,19-13+,20-14+,25-24+,30-26+,31-17+,32-18+,33-21+,34-22+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCRIPILOFSMFG-WWSVUWEKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC23C(CCCC2(O3)C)(C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C23C(CCCC2(O3)C)(C)C)/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H56O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314499 | |
Record name | β-Carotene 5,6-epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1923-89-3 | |
Record name | β-Carotene 5,6-epoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1923-89-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6-Epoxy-beta,beta-carotene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001923893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | β-Carotene 5,6-epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301314499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying xanthophyll epoxides like violaxanthin in relation to human health?
A1: Xanthophyll epoxides, such as violaxanthin, are abundant in many fruits and vegetables that contribute significantly to dietary carotenoid intake. [] Understanding their absorption and potential biological activity is crucial to assess their contribution to human health. Although one study found no detectable absorption of violaxanthin in humans after a single oral dose, [] further research is needed to explore potential long-term effects and alternative metabolic pathways.
Q2: Can you tell me more about the presence and levels of beta-carotene 5,6-epoxide in natural sources?
A2: this compound, alongside other carotenoids, has been identified in Viola tricolor L. (Violaceae), a plant with known medicinal properties. [] While beta-carotene was found in higher amounts (1678 µg/100g), the presence of this compound (133 µg/100g) highlights the diverse carotenoid profile of this plant. Understanding the individual contributions of these carotenoids to the plant's bioactivity warrants further investigation.
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